6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine
CAS No.: 67203-48-9
Cat. No.: VC5392790
Molecular Formula: C9H12N2
Molecular Weight: 148.209
* For research use only. Not for human or veterinary use.
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine - 67203-48-9](/images/structure/VC5392790.png)
Specification
CAS No. | 67203-48-9 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.209 |
IUPAC Name | 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
Standard InChI | InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2 |
Standard InChI Key | ILVDDECKGYUWPI-UHFFFAOYSA-N |
SMILES | C1CCNC2=C(C1)N=CC=C2 |
Introduction
Structural and Nomenclature Features
The compound’s bicyclic framework consists of a six-membered pyridine ring fused to a seven-membered azepine ring, with partial saturation in the azepine moiety (Figure 1). The IUPAC name 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine reflects the numbering of the fused rings, where the pyridine nitrogen is positioned at the 1- and 2-positions relative to the azepine bridge . Key structural features include:
-
Ring saturation: The azepine ring is partially unsaturated, with four hydrogenated carbons (positions 6–9).
-
Electron distribution: The pyridine nitrogen introduces electron-withdrawing effects, influencing reactivity and binding interactions.
-
Tautomerism: The unsaturated azepine ring allows for keto-enol tautomerism in derivatives, impacting ligand-receptor interactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine commonly employs cyclization strategies. A representative method involves:
Step 1: Reacting N-Boc-protected 5-formyl-1H-pyrazol-4-amine with 1,3-cyclohexanedione in the presence of pyrrolidine and acetic acid.
Step 2: Refluxing the intermediate in toluene to facilitate cyclization, yielding the target compound.
This method achieves moderate yields (45–60%) and is scalable to gram quantities. Alternative routes include Rh(III)-catalyzed C–H activation/cycloaddition reactions, which offer improved regioselectivity.
Table 1: Synthesis Conditions and Yields
Method | Reagents/Catalysts | Temperature | Yield (%) | Reference |
---|---|---|---|---|
Cyclization | Pyrrolidine, AcOH | 110°C | 55 | |
Rh(III)-catalyzed | [Cp*RhCl₂]₂, AgSbF₆ | 80°C | 68 | |
Bromination derivative | HBr, CH₃SO₃H | 25°C | 72* | |
*Yield for 2-bromo derivative. |
Industrial Production
Industrial-scale synthesis remains underexplored, though the Rh(III)-catalyzed method shows promise for kilogram-scale production due to its atom economy and reduced waste. Challenges include optimizing catalyst recovery and minimizing byproducts in large reactors.
Physicochemical Properties
Experimental and computed properties of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine include:
Table 2: Physicochemical Data
The compound exhibits moderate lipophilicity (LogP = 1.86), facilitating blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .
Pharmacological Applications
Dopamine D3 Receptor Modulation
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine derivatives exhibit high affinity for dopamine D3 receptors (Ki = 3–15 nM), acting as antagonists or partial agonists . This activity is leveraged in:
-
Schizophrenia: D3 antagonism reduces positive symptoms (e.g., hallucinations) without exacerbating motor side effects linked to D2 blockade .
-
Substance use disorders: Partial agonists attenuate cocaine-seeking behavior in preclinical models by modulating mesolimbic dopamine pathways .
Table 3: Receptor Binding Profiles of Derivatives
Derivative | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |
---|---|---|---|
2-Bromo | 4.2 | 420 | 100 |
3-Chloro | 6.8 | 380 | 56 |
Chemokine CCR2 Antagonism
The scaffold also serves as a core structure for CCR2 antagonists, with IC₅₀ values as low as 61 nM . CCR2 inhibition has therapeutic potential in:
-
Chronic inflammation: Blocking monocyte recruitment in rheumatoid arthritis .
-
Neuropathic pain: Reducing pro-inflammatory cytokine release in glial cells .
Derivatives and Analogues
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
Introducing bromine at the 2-position enhances D3 receptor selectivity (Table 3) and enables Suzuki-Miyaura cross-coupling for further functionalization. Synthesis involves HBr-mediated bromination under mild conditions (25°C, 72% yield).
Thieno-Fused Analogues
Replacing the pyridine ring with thiophene (e.g., 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine) alters electron distribution, improving affinity for arginine vasopressin receptors (IC₅₀ = 12 nM).
Analytical Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume